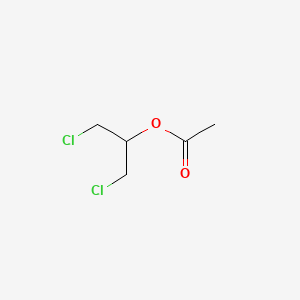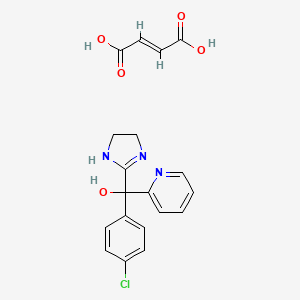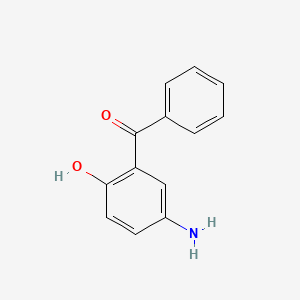
(5-Amino-2-hydroxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-hydroxyphenyl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and aniline.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxyacetophenone and aniline in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction time.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or sulfonamides, depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: (5-Amino-2-hydroxyphenyl)(phenyl)methanone can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (5-Amino-2-hydroxyphenyl)(phenyl)methanone exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways: The compound may modulate biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-2-hydroxyphenyl)(phenyl)methanone: Characterized by the presence of both amino and hydroxyl groups.
(5-Chloro-2-hydroxyphenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of an amino group.
(5-Methyl-2-hydroxyphenyl)(phenyl)methanone: Contains a methyl group instead of an amino group.
Uniqueness
Functional Groups: The presence of both amino and hydroxyl groups in this compound provides unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(5-amino-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 |
InChI Key |
JBESZWSJUKQSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


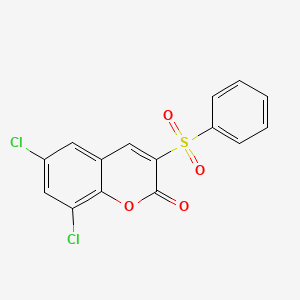
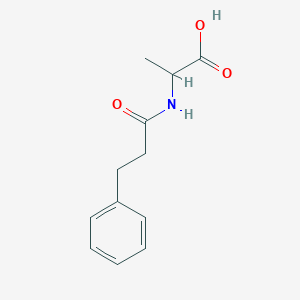

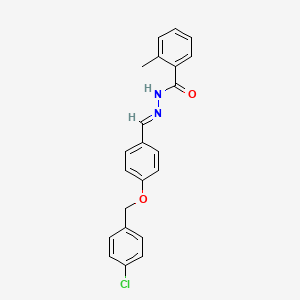
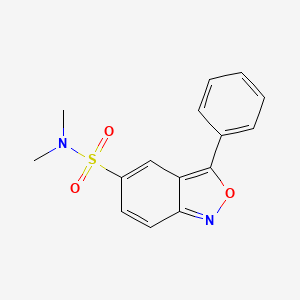
![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
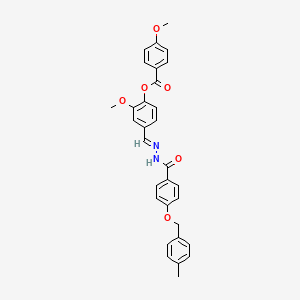
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)
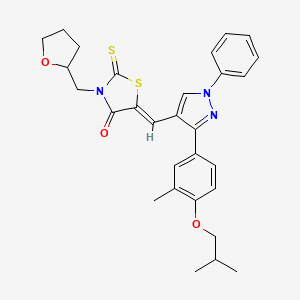
![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)

